molecular formula C20H20N2O4S B2475514 N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 694499-56-4

N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2475514
CAS RN: 694499-56-4
M. Wt: 384.45
InChI Key: CEMLCPNHOAWKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as FMMSB, is a small molecule compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives, and its chemical structure is shown in Figure 1.
Figure 1. Chemical structure of FMMSB.
FMMSB has been reported to have various biological activities, such as anti-inflammatory, anticancer, and antiviral effects.

Scientific Research Applications

Fluorescent Chemosensors for Metal Ions and Bio-imaging

A study developed a phenoxazine-based fluorescence chemosensor for the discriminative detection of Cd2+ and CN− ions. This sensor, incorporating a furan-2-carboxamide group, exhibited turn-on fluorescence for Cd2+ and detected CN− via turn-off fluorescence response. Notably, it was applied for bio-imaging in live cells and zebrafish, demonstrating its utility in environmental monitoring and biological imaging applications (Ravichandiran et al., 2020).

Antiplasmodial Activities and Drug Discovery

Another study focused on the antiplasmodial activities of N-acylated furazan-3-amines, highlighting the significance of benzamides in developing treatments for malaria. The research identified compounds with promising activity against Plasmodium falciparum strains, emphasizing the role of the acyl moiety and the substitution pattern on phenyl rings in determining activity and cytotoxicity (Hermann et al., 2021).

Corrosion Inhibition

In the field of materials science, a study investigated 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid among other compounds as inhibitors for mild steel corrosion in acidic solutions. The research provided insights into the efficiency of such inhibitors in protecting metal surfaces, contributing to the development of more durable materials for industrial applications (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-15-5-11-19(12-6-15)27(24,25)22(2)17-9-7-16(8-10-17)20(23)21-14-18-4-3-13-26-18/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMLCPNHOAWKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide

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